molecular formula C6H3Br2F2NO2S B13084107 2,4-Dibromo-3,5-difluorobenzenesulfonamide

2,4-Dibromo-3,5-difluorobenzenesulfonamide

Cat. No.: B13084107
M. Wt: 350.97 g/mol
InChI Key: QKQJMRDYECQJBU-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by two bromine atoms at positions 2 and 4, two fluorine atoms at positions 3 and 5, and a sulfonamide (-SO₂NH₂) functional group at position 1 of the benzene ring.

Properties

Molecular Formula

C6H3Br2F2NO2S

Molecular Weight

350.97 g/mol

IUPAC Name

2,4-dibromo-3,5-difluorobenzenesulfonamide

InChI

InChI=1S/C6H3Br2F2NO2S/c7-4-2(9)1-3(14(11,12)13)5(8)6(4)10/h1H,(H2,11,12,13)

InChI Key

QKQJMRDYECQJBU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)N)Br)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromo-3,5-difluorobenzenesulfonamide typically involves the bromination and fluorination of benzenesulfonamide derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-3,5-difluorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-3,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzenesulfonamide Derivatives

4-Bromo-2,5-difluorobenzenesulfonamide
  • Molecular Formula: C₆H₃BrF₂NO₂S
  • Molecular Weight : 272.064 g/mol
  • Key Features : Bromine at position 4, fluorine at positions 2 and 5, and sulfonamide at position 1.
  • Purity : ≥98% (Thermo Scientific™)
  • Applications : Used as a precursor in organic synthesis and enzyme inhibition studies due to its sulfonamide group’s hydrogen-bonding capability.
  • Distinction from Target Compound : The halogen positions differ (2,4-dibromo vs. 4-bromo), altering electronic distribution and steric hindrance, which may affect binding affinity in biological systems .
Ethyl 2-(2,4-Dibromo-3,6-dihydroxyphenyl)acetate
  • Structure: A brominated phenolic derivative with ester and hydroxyl groups.
  • Relevance : Demonstrates the impact of bromine and hydroxyl groups on NMR spectral data (e.g., DEPT, HMBC correlations for structural elucidation). Unlike sulfonamides, this compound lacks the sulfonyl group, reducing its acidity and solubility .

Halogenated Aromatic Thioanisoles

(2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane
  • CAS : 1803715-70-9
  • Similarity Score : 0.85 (compared to sulfonamide analogs)
  • Key Differences: Replaces the sulfonamide (-SO₂NH₂) with a methylthio (-SMe) group. This substitution reduces polarity and hydrogen-bonding capacity, impacting pharmacokinetic properties.
2,4-Dibromo-5-fluorothioanisole
  • CAS : 1314987-31-9
  • Similarity Score : 0.88
  • Structure : Bromine at positions 2 and 4, fluorine at position 5, and a methylthio group.
  • Applications : Used in cross-coupling reactions for synthesizing heterocycles. The absence of a sulfonamide group limits its utility in protease inhibition .

Non-Sulfonamide Halogenated Aromatics

α-Bromo-3,5-difluorotoluene
  • Molecular Formula : C₇H₅BrF₂
  • Molecular Weight : 207.02 g/mol
  • Boiling Point : 65°C
  • Key Features : A toluene derivative with bromine and fluorine substituents. Lacks the sulfonamide group, making it less polar and more volatile compared to sulfonamides. Used in electrophilic substitution reactions .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents Purity/Boiling Point
4-Bromo-2,5-difluorobenzenesulfonamide C₆H₃BrF₂NO₂S 272.064 Sulfonamide Br (4), F (2,5) ≥98%
(2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane C₇H₄Br₂F₂S Not provided Methylthio Br (2,4), F (3,5) N/A
α-Bromo-3,5-difluorotoluene C₇H₅BrF₂ 207.02 Bromo-fluorinated Br (α), F (3,5) bp 65°C

Research Findings and Implications

  • Synthetic Challenges : Thioanisole analogs (e.g., 2,4-Dibromo-5-fluorothioanisole) are easier to synthesize but less stable under oxidative conditions compared to sulfonamides .
  • Biological Activity : Sulfonamides generally exhibit higher bioactivity than thioanisoles or toluenes due to their ability to participate in hydrogen bonding and ionic interactions .

Biological Activity

2,4-Dibromo-3,5-difluorobenzenesulfonamide is a halogenated sulfonamide compound that has attracted interest due to its potential biological activities. This article explores its antimicrobial properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H3Br2F2N1O2SC_6H_3Br_2F_2N_1O_2S with a molecular weight of approximately 325.95 g/mol. The compound features a benzene ring substituted with two bromine atoms at positions 2 and 4, two fluorine atoms at positions 3 and 5, and a sulfonamide functional group. This unique structure contributes to its biological activity, particularly in inhibiting key enzymes involved in bacterial metabolism.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antifungal properties. The sulfonamide moiety is particularly noted for its ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis in bacteria. This inhibition disrupts the production of folate, which is crucial for nucleic acid synthesis, thereby exerting a bactericidal effect.

Inhibition of Enzymatic Activity

In studies assessing the inhibitory potency of various sulfonamides on human intestinal carboxylesterases (hiCE), it was found that halogenated derivatives like this compound demonstrated enhanced inhibition compared to non-halogenated analogs. The structure-activity relationship (SAR) analyses indicated that the presence of halogens significantly increases binding affinity to the enzyme active site .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potent antimicrobial activity.

Table: Comparative Antimicrobial Activity

CompoundMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
16Bacillus subtilis
32Escherichia coli
Sulfanilamide64Staphylococcus aureus

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of DHPS. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with p-hydroxybenzoate to form dihydropteroate. By inhibiting this process, the compound effectively starves bacteria of folate necessary for DNA synthesis .

Potential Applications

Given its biological activity, this compound holds promise for several applications:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
  • Agricultural Use : Potential applications as a pesticide due to its antifungal properties.

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